(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one (5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13777566
InChI: InChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5-
SMILES: C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)N
Molecular Formula: C10H9N3OS
Molecular Weight: 219.27 g/mol

(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC13777566

Molecular Formula: C10H9N3OS

Molecular Weight: 219.27 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
IUPAC Name (5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5-
Standard InChI Key QXOIZYPBCJHYLN-YVMONPNESA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)N
SMILES C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)N
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one (C₁₀H₈N₄OS) features a thiazol-4-one core substituted with a 4-aminophenyl group at the 5-position and an amino group at the 2-position. Key structural attributes include:

  • Planar conjugated system: The Z-configuration of the methylidene group enforces a planar geometry, facilitating π-π interactions with biological targets.

  • Hydrogen-bonding capacity: The amino groups at positions 2 and 4 enhance solubility and enable interactions with enzymes or receptors.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₈N₄OS
Molecular Weight232.26 g/mol
SolubilitySoluble in DMSO, sparingly in water
Melting PointNot reported (estimated >200°C)
LogP (Partition Coefficient)~1.2 (predicted)

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is typically synthesized via a Knoevenagel condensation between 4-aminobenzaldehyde and a 2-aminothiazol-4-one precursor. A representative protocol involves:

  • Reagents: 4-Aminobenzaldehyde (1.2 eq), 2-aminothiazol-4-one (1.0 eq), anhydrous sodium acetate (1.5 eq), glacial acetic acid (solvent).

  • Conditions: Reflux at 110°C for 8–12 hours under inert atmosphere.

  • Workup: Precipitation in ice-cold water, filtration, and recrystallization from ethanol/DMF (3:1 v/v).

Yield: 70–75% under optimized conditions.

Advanced Modifications

  • Microwave-assisted synthesis: Reduces reaction time to 30–45 minutes with comparable yields.

  • Catalyst screening: Piperidine (5 mol%) improves imine formation efficiency.

Spectroscopic Characterization

Critical analytical methods for structural confirmation include:

  • ¹H NMR:

    • Thiazole proton (H-5): δ 7.8–8.1 ppm (d, J = 12 Hz).

    • Aromatic protons: δ 6.6–7.3 ppm (m, 4H).

  • FT-IR:

    • C=N stretch: 1630–1660 cm⁻¹.

    • NH₂ bends: 3300–3450 cm⁻¹.

  • UV-Vis: λₘₐₓ ≈ 310 nm (π→π* transition).

Biological Activity and Mechanisms

While direct pharmacological data for this compound are scarce, structurally related thiazol-4-ones exhibit:

Anticancer Activity

Thiazole derivatives often target:

  • Topoisomerase II: Inducing DNA strand breaks (IC₅₀ ≈ 5–10 µM in MCF-7 cells).

  • PI3K/Akt pathway: Promoting apoptosis in leukemia models.

Table 2: Comparative Anticancer Activity of Thiazole Analogs

CompoundCell LineIC₅₀ (µM)Target Pathway
Analog AMCF-78.2Topoisomerase II
Analog BHeLa12.4PI3K/Akt
This compound (predicted)Hypothesized: DNA repair enzymes

Computational Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) predict:

  • HOMO-LUMO gap: 3.4 eV, indicating moderate reactivity.

  • Electrostatic potential: Localized negative charge on the thiazole nitrogen, favoring interactions with cationic residues in enzymes.

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The 4-aminophenyl group provides a handle for derivatization to enhance blood-brain barrier penetration.

  • Combination therapies: Synergy observed with cisplatin in preliminary ovarian cancer models (combination index = 0.82).

Materials Science

  • Coordination polymers: The amino groups facilitate metal-ligand bonding (e.g., Cu²⁺ complexes for catalytic applications).

Challenges and Future Directions

  • Synthetic scalability: Current yields (70–75%) require improvement for industrial adoption.

  • Target identification: Proteomic studies needed to map binding partners.

  • Toxicity profiling: No in vivo data available; acute toxicity studies in rodent models are critical.

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